molecular formula C21H23N3O3S2 B2668783 N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide CAS No. 394238-46-1

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide

Cat. No.: B2668783
CAS No.: 394238-46-1
M. Wt: 429.55
InChI Key: QSBGIMSQTOHOFP-UHFFFAOYSA-N
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Description

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a dimethoxyphenyl group and a p-tolylthio group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic or basic conditions. The dimethoxyphenyl and p-tolylthio groups are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the thiadiazole ring and subsequent functionalization steps. The process may also involve purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide include other thiadiazole derivatives with different substituents. Examples include:

  • N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide
  • N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(m-tolylthio)butanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-5-18(28-15-9-6-13(2)7-10-15)19(25)22-21-24-23-20(29-21)16-12-14(26-3)8-11-17(16)27-4/h6-12,18H,5H2,1-4H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBGIMSQTOHOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=C(C=CC(=C2)OC)OC)SC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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